molecular formula C30H37N3O6S B4320150 N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE

N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE

Cat. No.: B4320150
M. Wt: 567.7 g/mol
InChI Key: STRLVEYWWCCVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a phenyl group, and a prolinamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the adamantylamine derivative, followed by the introduction of the phenyl group through a coupling reaction. The final step involves the sulfonylation of the prolinamide moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.

Scientific Research Applications

N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances binding affinity, while the phenyl and prolinamide moieties contribute to the compound’s overall activity. The pathways involved may include enzyme inhibition, receptor modulation, and interaction with cellular components.

Properties

IUPAC Name

N-[4-(1-adamantylcarbamoyl)phenyl]-1-(2,5-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O6S/c1-38-24-9-10-26(39-2)27(15-24)40(36,37)33-11-3-4-25(33)29(35)31-23-7-5-22(6-8-23)28(34)32-30-16-19-12-20(17-30)14-21(13-19)18-30/h5-10,15,19-21,25H,3-4,11-14,16-18H2,1-2H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRLVEYWWCCVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE
Reactant of Route 2
N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE
Reactant of Route 3
N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE
Reactant of Route 4
N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-1-[(2,5-DIMETHOXYPHENYL)SULFONYL]PROLINAMIDE

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